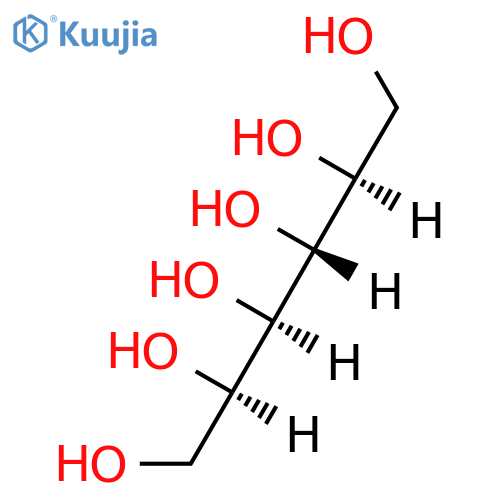Cas no 98201-93-5 (D-Sorbitol)

D-Sorbitol structure
D-Sorbitol 化学的及び物理的性質
名前と識別子
-
- Sorbitol
- Clucitol
- D-galactitol
- D-Glucitol
- D-Sorbit
- D-Sorbitol
- Glucitol
- Gulitol
- L-gulitol
- Sorbite
- D-1,2,3,4,5,6-HEXANEHEXOL
- (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexaol
- (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
- (-)-Sorbitol
- Glucarine
- Sorbilande
- Diakarmon
- Sorbostyl
- Multitol
- Nivitin
- Karion
- Esasorb
- Neosorb
- D-(-)-Sorbitol
- Sorbol
- Cholaxine
- Sionit
- Sionite
- Siosan
- Sionon
- Karion instant
- Sorbitol F
- Sorbitol FP
- Sorbex Rp
- Sorbitol syrup C
- Sorbex X
- Sorbex R
- Sorbex M
- Sorbex S
- Sionit K
- D-Sorbol
- Hexahydric alcohol
- Sorbicolan
- Sorvilande
- Neosorb P 60
- D-Sorbite
- Foodol D 70
- Neosorb 20/60DC
- Neosorb 70/70
- Neosorb 70/02
- Neosorb P 20/60
- Karion (carbohyd
- (2E,4E)-Hexa-2,4-dien-1-olate
- 98201-93-5
-
- インチ: 1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1
- InChIKey: FBPFZTCFMRRESA-JGWLITMVSA-N
- ほほえんだ: O([H])[C@]([H])([C@@]([H])(C([H])([H])O[H])O[H])[C@@]([H])([C@]([H])(C([H])([H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 182.07900
- どういたいしつりょう: 182.079
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- トポロジー分子極性表面積: 121
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 551.7±50.0 °C at 760 mmHg
- フラッシュポイント: 301.5±26.6 °C
- 屈折率: 1.597
- PSA: 121.38000
- LogP: -3.58540
- じょうきあつ: No data available
- ひせんこうど: 4 º (per eur. pharm.)
D-Sorbitol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
D-Sorbitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58895-2.5kg |
D-Sorbitol |
98201-93-5 | 98% | 2.5kg |
¥268.0 | 2023-09-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16652-50mg |
D-Sorbitol |
98201-93-5 | 98% | 50mg |
¥604.00 | 2023-09-09 | |
| A2B Chem LLC | AD17701-50mg |
sorbit |
98201-93-5 | 50mg |
$99.00 | 2024-07-18 | ||
| 1PlusChem | 1P006TR9-100g |
sorbit |
98201-93-5 | 98% | 100g |
$25.00 | 2024-04-19 | |
| 1PlusChem | 1P006TR9-500g |
sorbit |
98201-93-5 | 98% | 500g |
$34.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58895-100g |
D-Sorbitol |
98201-93-5 | 98% | 100g |
¥28.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X58895-500g |
D-Sorbitol |
98201-93-5 | 500g |
¥258.0 | 2021-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856745-2.5kg |
D-Sorbitol |
98201-93-5 | 98% | 2.5kg |
1,128.00 | 2021-05-17 | |
| Aaron | AR006TZL-500g |
sorbit |
98201-93-5 | 98% | 500g |
$14.00 | 2025-02-10 | |
| Aaron | AR006TZL-100g |
sorbit |
98201-93-5 | 98% | 100g |
$6.00 | 2025-02-10 |
D-Sorbitol 関連文献
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
